BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE
Overview
Description
BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is synthesized from benzoic acid and butanol, with the addition of a 2-methylpropanamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE typically involves the esterification of benzoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then cooled, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or another strong acid. The product is then separated from the reaction mixture using distillation columns and further purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield benzoic acid and butanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amido group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products
Hydrolysis: Benzoic acid and butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.
Industry: Used in the formulation of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE involves its interaction with biological membranes. The compound can integrate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and ion channels, leading to various biological effects. The amido group may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: An ester of benzoic acid and butanol, used in perfumes and as a solvent.
Butyl 4-aminobenzoate: A local anesthetic with similar structural features.
Ethyl benzoate: Another ester of benzoic acid, used in flavoring and perfumes.
Uniqueness
BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE is unique due to the presence of the 2-methylpropanamido group, which imparts distinct chemical and biological properties. This group can participate in additional chemical reactions and may enhance the compound’s biological activity compared to simpler esters like butyl benzoate.
Properties
IUPAC Name |
butyl 3-(2-methylpropanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-5-9-19-15(18)12-7-6-8-13(10-12)16-14(17)11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZIOOORUCHLNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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